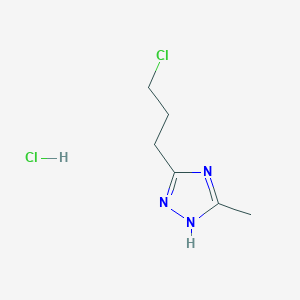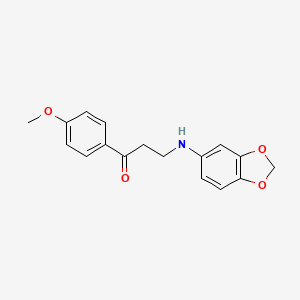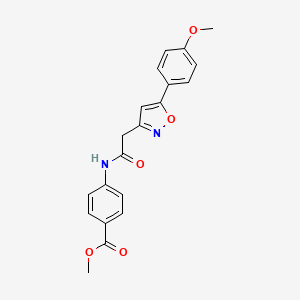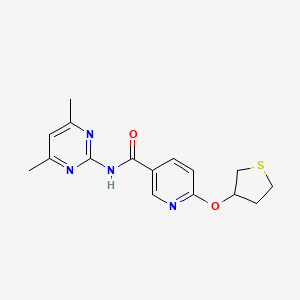![molecular formula C16H23N3O3S B2770895 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide CAS No. 2034237-72-2](/img/structure/B2770895.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide is an intricate compound characterized by its unique structure and diverse applications. This compound belongs to a class of organosulfur compounds, featuring a benzothiadiazole moiety integrated with a cyclohexanecarboxamide. The presence of both benzothiadiazole and cyclohexanecarboxamide groups provides the compound with a range of reactive sites, making it a valuable entity in various chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps, including the preparation of intermediates and their subsequent coupling. One common approach involves the following steps:
Benzothiadiazole Formation: This involves the synthesis of the benzothiadiazole core through a cyclization reaction of o-phenylenediamine with sulfur-containing reagents.
Introduction of the Methyl Group: This step includes the methylation of the benzothiadiazole core, usually via alkylation reactions using methyl halides or dimethyl sulfate.
Formation of Cyclohexanecarboxamide: This involves the reaction of cyclohexanecarboxylic acid with amines in the presence of coupling reagents to form the amide bond.
Coupling of the Intermediates: The final step is the coupling of the benzothiadiazole intermediate with the cyclohexanecarboxamide intermediate through an alkylation reaction.
Industrial Production Methods
On an industrial scale, the production methods may include the use of continuous flow reactors to enhance the reaction efficiency and yield. Advanced catalysis techniques and optimization of reaction conditions such as temperature, pressure, and pH are also employed to ensure the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom within the benzothiadiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the cyclohexanecarboxamide moiety, resulting in the corresponding alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, given the presence of reactive sites such as the benzothiadiazole and the amide groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Various halides, alkylating agents, and organometallic reagents are utilized under appropriate conditions such as basic or acidic environments.
Major Products Formed
The oxidation of the compound typically yields sulfoxides or sulfones, while reduction mainly produces alcohol derivatives. Substitution reactions often result in substituted benzothiadiazole or cyclohexanecarboxamide derivatives, depending on the specific reactive site targeted.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide has found applications in various fields due to its versatile chemical nature:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound serves as a probe for studying biological systems, particularly in the exploration of enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific enzymes or receptors.
Industry: The compound is used in the manufacture of specialty chemicals, polymers, and materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The benzothiadiazole moiety can interact with specific proteins, altering their function or inhibiting their activity. The cyclohexanecarboxamide group contributes to the compound's binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Benzothiadiazole: A simple analogue without the cyclohexanecarboxamide group.
Cyclohexanecarboxamide Derivatives: Compounds that feature the carboxamide group but lack the benzothiadiazole moiety.
Methylated Benzothiadiazoles: Compounds with methyl groups substituted at different positions on the benzothiadiazole ring.
By comparing its reactivity, stability, and binding affinity, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide exhibits distinct properties that make it a valuable molecule for scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-18-14-9-5-6-10-15(14)19(23(18,21)22)12-11-17-16(20)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGDDEVBRKTDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
acetonitrile](/img/structure/B2770812.png)

![3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2770814.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol](/img/structure/B2770816.png)



![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide](/img/structure/B2770825.png)
![5-Fluoro-4-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2770827.png)
![2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZAMIDE](/img/structure/B2770828.png)
![2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2770830.png)

![1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B2770835.png)
